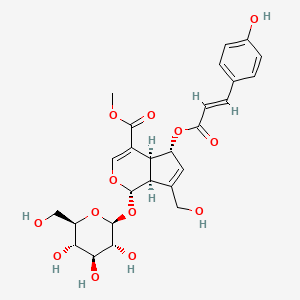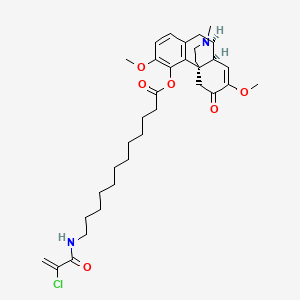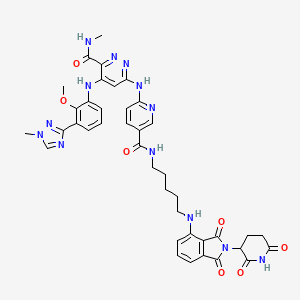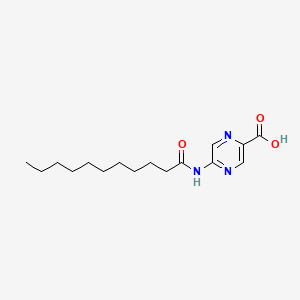
T3SS-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T3SS-IN-2 is a compound that targets the type III secretion system (T3SS) in Gram-negative bacteria. The type III secretion system is a complex nanomachine used by many pathogenic bacteria to inject effector proteins directly into host cells, thereby facilitating infection and evasion of the host immune response . This compound is designed to inhibit this system, making it a promising candidate for the development of new antibacterial therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically begins with the preparation of a core scaffold, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while optimizing for cost, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
T3SS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the selectivity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
T3SS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the type III secretion system and its role in bacterial pathogenicity.
Biology: Employed in research to understand the molecular mechanisms of bacterial infection and host-pathogen interactions.
Medicine: Investigated as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial virulence factors .
Wirkmechanismus
T3SS-IN-2 exerts its effects by binding to specific components of the type III secretion system, thereby inhibiting its function. This prevents the injection of effector proteins into host cells, disrupting the infection process. The molecular targets of this compound include the needle complex and the translocation pore of the type III secretion system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to T3SS-IN-2 in their mechanism of action and target specificity. These include:
Salicylidene acylhydrazides: Known to inhibit the type III secretion system by targeting the needle complex.
Compounds 5, 19, and 32: Identified as T3SS inhibitors through virtual screening and biological evaluation .
Uniqueness of this compound
This compound is unique in its high specificity and potency against the type III secretion system. Unlike other inhibitors, this compound has shown minimal off-target effects and a broad spectrum of activity against various Gram-negative pathogens .
Eigenschaften
Molekularformel |
C16H25N3O3 |
|---|---|
Molekulargewicht |
307.39 g/mol |
IUPAC-Name |
5-(undecanoylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O3/c1-2-3-4-5-6-7-8-9-10-15(20)19-14-12-17-13(11-18-14)16(21)22/h11-12H,2-10H2,1H3,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
AVMZBPWLVQZDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)NC1=NC=C(N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


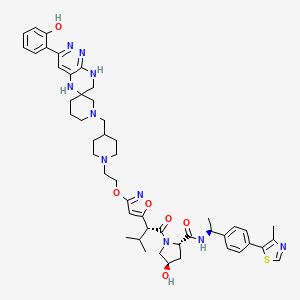
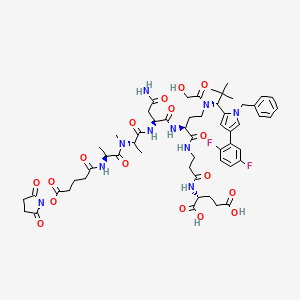





![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


